2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of CL-418030 involves several steps, typically starting with the preparation of key intermediates. The synthetic route often includes the use of bromine and fluorine-containing reagents, followed by specific reaction conditions to achieve the desired product . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
CL-418030 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CL-418030 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of CL-418030 involves its inhibition of the interaction between the mixed lineage leukemia protein and menin. This interaction is crucial for the regulation of gene expression and cellular processes. By inhibiting this interaction, CL-418030 can modulate various pathways and molecular targets involved in disease progression .
Comparison with Similar Compounds
CL-418030 is unique in its specific inhibition of the mixed lineage leukemia protein and menin interaction. Similar compounds include other inhibitors of protein-protein interactions, such as:
MI-2: Another inhibitor of the mixed lineage leukemia protein and menin interaction.
MI-503: A compound with similar inhibitory effects but different chemical structure.
MI-463: Known for its potent inhibition of the same protein-protein interaction.
These compounds highlight the uniqueness of CL-418030 in terms of its specific molecular targets and pathways.
Biological Activity
2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid (CAS No. 1093748-54-9) is a compound that has garnered attention for its potential biological activities, particularly in antiviral and antifungal applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Biological Activity Overview
Research indicates that compounds containing thiazolidine structures, such as this one, exhibit various biological activities, including antiviral and antifungal properties.
Antiviral Activity
A study highlighted the antiviral potential of thiazolidine derivatives against Tobacco Mosaic Virus (TMV). The compound demonstrated significant inhibitory rates:
- Inactivation Activity : 51% at 500 μg/mL
- Curative Activity : 47% at 500 μg/mL
- Protection Activity : 49% at 500 μg/mL
These results were notably higher compared to the commercial antiviral agent ribavirin, which showed lower efficacy across similar tests .
Table 1: Antiviral Activity Comparison
Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |
---|---|---|---|
Compound X (Test Compound) | 51 | 47 | 49 |
Ribavirin | 40 | 40 | 38 |
The mechanism of action for this compound involves the inhibition of virus assembly. Molecular docking studies revealed that it interacts effectively with viral proteins, potentially preventing the assembly and maturation of the virus .
Case Study: Thiazolidine Derivatives
A series of studies on thiazolidine derivatives indicated that modifications to the structure could enhance biological activity. For instance, certain substitutions at the 2-position of thiazolidine improved anti-TMV activity significantly compared to others without such modifications .
Antifungal Activity
In addition to its antiviral properties, this compound also exhibits antifungal activity. Research has shown that thiazolidine derivatives can inhibit a range of phytopathogenic fungi. Specific tests indicated that some derivatives outperformed traditional fungicides like carbendazim and chlorothalonil in inhibiting fungal growth .
Properties
IUPAC Name |
2-[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO4S/c1-24-15-7-11(17-21-14(9-26-17)18(22)23)6-13(19)16(15)25-8-10-2-4-12(20)5-3-10/h2-7,14,17,21H,8-9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRARGMEDRLYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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